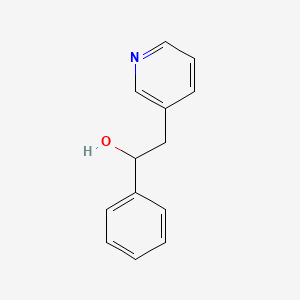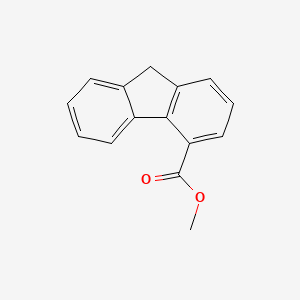![molecular formula C18H15BrN2O4S B4881626 [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B4881626.png)
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate
Übersicht
Beschreibung
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a pyrrolidine ring, and a nitrobenzoate group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the bromine atom, pyrrolidine ring, and nitrobenzoate group. Common reagents used in these reactions include brominating agents, pyrrolidine, and nitrobenzoic acid. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies focus on its ability to modulate biological processes, such as inflammation and cell proliferation, which could lead to the development of new treatments for diseases like cancer and autoimmune disorders.
Industry
The compound’s chemical properties make it valuable in industrial applications, such as the production of specialty chemicals and materials. Its reactivity and stability are leveraged to create products with specific performance characteristics.
Wirkmechanismus
The mechanism of action of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target molecules. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ginsenoside Compound K: A triterpenoid saponin found in ginseng, known for its therapeutic effects.
Uniqueness
Compared to similar compounds, [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4S/c19-13-5-8-16(15(11-13)17(26)20-9-1-2-10-20)25-18(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODSALCHPMUMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(3-chlorophenyl)-5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4881547.png)
![methyl 4-({[2-(4-ethyl-1-piperazinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}amino)butanoate](/img/structure/B4881551.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4881556.png)
![N,1-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4881563.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4881568.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B4881580.png)

![(4-methoxybenzylidene){2-[(4-methoxybenzylidene)amino]ethyl}amine](/img/structure/B4881599.png)
![2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-1H-pyrazol-3-one](/img/structure/B4881601.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(4-methoxybenzyl)-2-indanecarboxamide](/img/structure/B4881608.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one oxime](/img/structure/B4881620.png)

